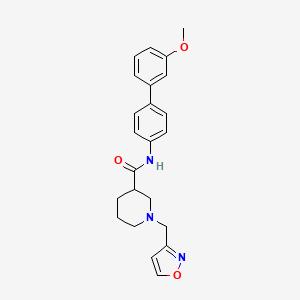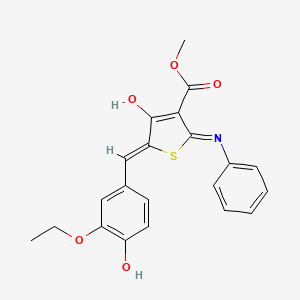
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide, also known as MBTF-NP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide exerts its effects through its ability to generate singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause oxidative damage to biomolecules, including DNA, proteins, and lipids. In cancer cells, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide generates singlet oxygen, which leads to cell death through apoptosis.
Biochemical and Physiological Effects:
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to have both biochemical and physiological effects. Biochemically, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to inhibit the activity of enzymes involved in ROS production, leading to a decrease in ROS levels in cells. Physiologically, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide in lab experiments is its ability to generate singlet oxygen upon exposure to light, which can be used to study the effects of oxidative stress on cells. However, one limitation of using N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide. One direction is to further investigate its potential as an anticancer agent and to explore its mechanism of action in more detail. Another direction is to study its potential applications in material science, particularly in the development of more efficient solar cells. Additionally, further research is needed to optimize the synthesis method of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide and to improve its solubility in water for use in lab experiments.
Méthodes De Synthèse
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid, followed by the reaction with furan-2-carboxylic acid. The final product is then purified through recrystallization to obtain pure N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide.
Applications De Recherche Scientifique
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and material science. In biochemistry, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in cells. In pharmacology, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been tested for its anticancer properties and has shown promising results in inhibiting cancer cell growth. In material science, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been used as a photosensitizer for the production of solar cells.
Propriétés
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O4/c1-15-13-19-20(27-28(26-19)16-7-3-2-4-8-16)14-18(15)25-24(30)23-12-11-22(33-23)17-9-5-6-10-21(17)29(31)32/h2-14H,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXVCBLSIUYBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6074667.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6074668.png)

![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6074684.png)
![1-methyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-2-piperidinecarboxamide](/img/structure/B6074691.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6074699.png)
![5-{1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-pyrrolidinyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B6074701.png)
![N-cyclohexyl-2-(formylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6074709.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide](/img/structure/B6074716.png)
![1-(4-morpholinyl)-3-(3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6074717.png)


![1-(4-chlorobenzyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6074730.png)
![1'-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidin-3-ol](/img/structure/B6074737.png)